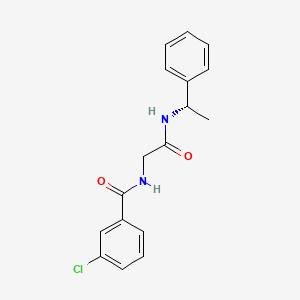
JNJ-63533054
Vue d'ensemble
Description
JNJ 63533054 est un agoniste puissant, sélectif et actif par voie orale du récepteur couplé aux protéines G GPR139. Il a une concentration efficace (CE50) de 16 nanomolaires pour le GPR139 humain. Ce composé est connu pour sa capacité à traverser la barrière hémato-encéphalique, ce qui en fait un outil précieux dans la recherche en neurosciences .
Applications De Recherche Scientifique
JNJ 63533054 has several scientific research applications, including:
Mécanisme D'action
Target of Action
JNJ-63533054 is a potent, selective, and orally active agonist for the GPR139 receptor . GPR139 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system . It has been suggested that GPR139 plays a role in the modulation of locomotor activity or food intake .
Mode of Action
This compound specifically activates human GPR139 in the calcium mobilization and GTPγS binding assays . It also activates the rat and mouse GPR139 receptor with similar potency . The compound shows selectivity for GPR139 over other GPCRs, ion channels, and transporters .
Biochemical Pathways
It is known that gpr139 is involved in several physiological functions and neuromodulatory outcomes . Recent evidence indicates that GPR139 influences opioid modulation of key brain circuits by opposing the actions of the µ-opioid receptor (MOR) .
Pharmacokinetics
The pharmacokinetics of this compound have been examined in rats . The intravenous clearance is 53 mL/min/kg, the maximum concentration (Cmax) is 317 ng/mL (~1 μM), and the half-life (t1/2) is 2.5 hours . Importantly, this compound is able to cross the blood-brain barrier (BBB) with a brain to plasma ratio (b/p) of 1.2 , indicating good bioavailability in the central nervous system.
Result of Action
In vivo studies have shown that this compound treatment induces a dose-dependent reduction in locomotor activity in the first hour . This suggests that the activation of GPR139 by this compound could have potential therapeutic effects in conditions related to motor activity.
Action Environment
Given that this compound can cross the BBB , it is reasonable to assume that factors affecting the BBB permeability could influence the compound’s action, efficacy, and stability. Additionally, the compound’s effects may also be influenced by the local concentration of endogenous ligands, the expression level of GPR139, and the presence of other interacting proteins or receptors in the environment.
Analyse Biochimique
Biochemical Properties
JNJ-63533054 plays a crucial role in biochemical reactions by selectively activating the GPR139 receptor. The compound exhibits high selectivity for GPR139 over other G protein-coupled receptors, ion channels, and transporters . The interaction between this compound and GPR139 involves the activation of calcium mobilization and GTPγS binding assays, with an EC50 value of 16 nM for human GPR139 . This interaction is characterized by a high-affinity binding site with a Kd value of 10 nM . Additionally, this compound can cross the blood-brain barrier, making it effective in targeting central nervous system disorders .
Cellular Effects
This compound influences various cellular processes, particularly in the brain. The compound has been shown to decrease compulsive-like alcohol drinking and withdrawal-induced hyperalgesia in alcohol-dependent rats . It also reduces non-rapid eye movement (NREM) latency and increases NREM sleep duration without affecting rapid eye movement (REM) sleep . These effects are mediated through the activation of GPR139, which is predominantly expressed in the medial habenula, a brain region associated with addiction and pain regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GPR139 receptor, leading to the activation of G protein pathways, primarily Gq/11 . This activation triggers downstream signaling cascades that modulate various physiological functions. Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis of how this compound interacts with GPR139 and induces G protein coupling . The compound’s binding pocket and activation mechanism have been elucidated, providing insights into its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound induces a dose-dependent reduction in locomotor activity within the first hour of administration . Additionally, this compound has been shown to decrease alcohol self-administration and withdrawal-induced hyperalgesia in alcohol-dependent rats over a prolonged period . These findings suggest that this compound has stable and sustained effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound at doses of 3-30 mg/kg induces a dose-dependent reduction in locomotor activity . Higher doses (30 mg/kg) have been shown to be more effective in reducing compulsive-like alcohol drinking and withdrawal-induced hyperalgesia compared to lower doses (10 mg/kg) . No significant toxic or adverse effects have been reported at these doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with GPR139. The compound activates GPR139, leading to the modulation of calcium mobilization and GTPγS binding . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects . Additionally, this compound’s ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with GPR139. The compound’s high selectivity for GPR139 over other receptors ensures targeted distribution within the brain . This compound can cross the blood-brain barrier, allowing it to accumulate in brain regions with high GPR139 expression, such as the medial habenula . This targeted distribution enhances the compound’s therapeutic potential in treating central nervous system disorders .
Subcellular Localization
The subcellular localization of this compound is primarily within the brain, where it interacts with GPR139. The compound’s ability to cross the blood-brain barrier ensures its localization in brain regions with high GPR139 expression . This localization is crucial for its activity and function, as it allows this compound to modulate GPR139-mediated signaling pathways effectively . The compound’s targeting signals and post-translational modifications further direct it to specific compartments or organelles within the brain .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de JNJ 63533054 implique plusieurs étapes, notamment la débromation réductrice d'un précurseur bromonaphthylique. Les étapes clés incluent :
Débromation réductrice : Le précurseur bromonaphthylique est réduit à l'aide de gaz deutérium, de palladium sur carbone et de triéthylamine dans le diméthylformamide à température ambiante.
Conditions de réaction : Les cellules sont privées de sérum dans un milieu contenant 0,5 % de sérum de veau fœtal pendant 18 à 20 heures, puis traitées avec diverses concentrations de JNJ 63533054 dans un milieu pendant 6 heures.
Méthodes de production industrielle
Les méthodes de production industrielle du JNJ 63533054 ne sont pas largement documentées. La synthèse implique généralement des techniques de synthèse organique standard, y compris l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées afin de garantir la pureté et le rendement du produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
JNJ 63533054 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxygénés, tandis que la réduction peut produire des dérivés hydrogénés.
Applications de recherche scientifique
JNJ 63533054 a plusieurs applications de recherche scientifique, notamment :
Pharmacologie : Il est utilisé pour étudier les propriétés pharmacologiques du GPR139 et son potentiel en tant que cible thérapeutique.
Développement de médicaments : Il sert de composé principal pour le développement de nouveaux médicaments ciblant le GPR139.
Mécanisme d'action
JNJ 63533054 exerce ses effets en activant sélectivement le récepteur GPR139. Cette activation implique la liaison de JNJ 63533054 au récepteur, conduisant à l'activation des voies de la protéine G, principalement la voie Gq/11. Cette activation entraîne diverses réponses physiologiques, notamment la modulation de l'activité locomotrice et de l'apport alimentaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Composé 1a : Un autre agoniste du GPR139 avec une puissance similaire mais des propriétés pharmacocinétiques différentes.
Composé Takeda : Un agoniste du GPR139 avec une puissance inférieure à celle du JNJ 63533054.
AC4 et DL43 : Des agonistes du GPR139 avec une puissance réduite par rapport au JNJ 63533054.
Unicité
JNJ 63533054 est unique en raison de sa forte puissance, de sa sélectivité et de sa capacité à traverser la barrière hémato-encéphalique. Ces propriétés en font un outil précieux pour l'étude du GPR139 et de ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDVCHRYCKXEBY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


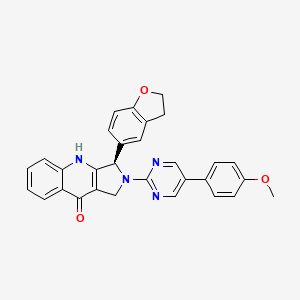
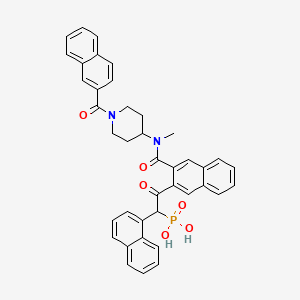
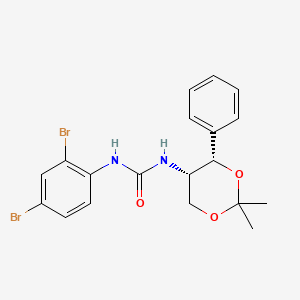
![(3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone](/img/structure/B1672994.png)
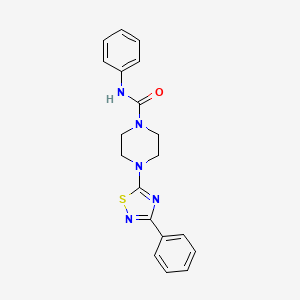
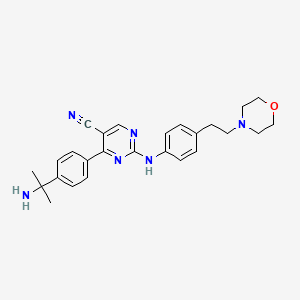



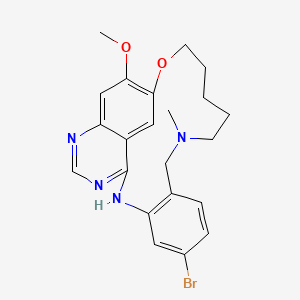


![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

